
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Overview
Description
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyphenoxy group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of 4-hydroxyphenol with an appropriate halogenated compound to form the hydroxyphenoxy intermediate.
Introduction of the Fluorophenyl Group: The hydroxyphenoxy intermediate is then reacted with a fluorinated benzene derivative under specific conditions to introduce the fluorophenyl group.
Amidation Reaction: The final step involves the reaction of the intermediate with a methylpropanamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is unique due to the presence of both a fluorophenyl group and a hydroxyphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, with the CAS number 256412-88-1, is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group and a hydroxyphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C16H16FNO3
- Molecular Weight : 289.3 g/mol
- LogP : 2.9616 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 49.77 Ų
These properties suggest that the compound may have suitable characteristics for cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds, indicating that modifications in the phenyl groups can significantly affect efficacy against viral infections. For instance, compounds with structural similarities exhibited promising results as inhibitors of human adenovirus (HAdV), showcasing IC50 values in the low micromolar range . While specific data on this compound's antiviral activity is limited, its structural analogs suggest potential in this area.
Anti-inflammatory Properties
Research into related compounds has shown that phenolic structures can exhibit anti-inflammatory effects. The hydroxyphenoxy group in this compound may confer similar properties by modulating inflammatory pathways. This could be particularly relevant in conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamide | Methoxy group instead of hydroxy | Potentially similar enzyme inhibition |
N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | Chlorine atom instead of fluorine | Varied activity profile; potential for different receptor interactions |
The unique combination of a fluorophenyl and hydroxyphenoxy moiety may provide distinct biological properties compared to these analogs.
Case Studies
One significant case study investigated the effects of related compounds on HAdV. The study highlighted that certain derivatives showed enhanced selectivity and potency against viral replication processes, suggesting a pathway for further exploration of this compound as a potential antiviral agent .
Q & A
Basic Research Questions
Q. What are the key structural features and nomenclature of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide?
- The compound is an aromatic amide derivative with a fluorophenyl group, a methyl substituent on the amide nitrogen, and a 4-hydroxyphenoxy moiety. Its IUPAC name is 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide (CAS: 256412-89-2). The molecular formula is C23H18ClFN2O4 (MW: 440.85 g/mol), and it exhibits a chiral center at the propanamide carbon .
Q. What synthetic routes are reported for this compound?
- A common route involves coupling 6-chloro-2-benzoxazolyl ether intermediates with fluorophenyl-methylamine derivatives. Key steps include:
- Step 1 : Reaction of 4-hydroxyphenoxypropanamide precursors with 6-chloro-2-benzoxazolyl chloride under basic conditions (e.g., K2CO3 in DMF) .
- Step 2 : N-methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Typical yields range from 45% to 57% after purification by column chromatography .
Q. How is the compound characterized analytically?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm), methylamide (δ 2.8–3.1 ppm), and benzoxazole (δ 6.8–7.5 ppm) groups.
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 441.0 .
- Chromatography : HPLC purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?
- The chiral center at the propanamide carbon necessitates asymmetric synthesis or chiral resolution. Methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
Q. How does the compound’s stability vary under experimental conditions?
- Thermal Stability : Decomposition occurs above 200°C, with a predicted boiling point of 589.6±60.0°C .
- Photostability : The fluorophenyl and benzoxazole groups are UV-sensitive, requiring amber glassware for storage .
- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis of the amide bond at pH >9.0, necessitating buffered solutions (pH 6–8) for pharmacological assays .
Q. What methodologies are used to study its herbicidal mechanism of action?
- In vitro assays : Inhibition of acetyl-CoA carboxylase (ACCase) in grass weeds, measured via spectrophotometric NADPH depletion .
- Resistance studies : Mutagenesis of ACCase isoforms (e.g., Ile-1781-Leu mutations) linked to reduced binding affinity .
- Metabolite profiling : LC-MS/MS identifies hydroxylated and glucuronidated derivatives in plant tissues .
Q. How are impurities and degradation products characterized?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions. Major impurities include:
- N-demethylated derivative (loss of methyl group, m/z 427.0).
- Benzoxazole ring-opened byproducts (e.g., 6-chloro-2-hydroxybenzoxazole, m/z 169.0) .
Q. Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
- Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Hazard Code H313/H333) .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBSODDMFONTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592633 | |
Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256412-88-1 | |
Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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